molecular formula C7H7N3O2 B3303093 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione CAS No. 91996-64-4

3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione

Cat. No. B3303093
CAS RN: 91996-64-4
M. Wt: 165.15 g/mol
InChI Key: IOAXDGNDNSVNQW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reaction is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .

Mechanism of Action

While the specific mechanism of action for “3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione” is not available, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is a potential future direction .

properties

IUPAC Name

3-methyl-1,3-dihydroimidazo[1,2-c]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-6(11)9-5-2-3-8-7(12)10(4)5/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAXDGNDNSVNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=NC(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione
Reactant of Route 2
3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione
Reactant of Route 3
3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione
Reactant of Route 4
3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione
Reactant of Route 5
3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione

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